Technical Monograph: 2-tert-Butyl-6-methylphenol (CAS 2219-82-1)
Technical Monograph: 2-tert-Butyl-6-methylphenol (CAS 2219-82-1)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
Executive Summary: The Ortho-Alkylated Scaffold
2-tert-Butyl-6-methylphenol (CAS 2219-82-1), often referred to industrially as 6-tert-butyl-o-cresol , represents a critical scaffold in the synthesis of hindered phenolic antioxidants and pharmaceutical active ingredients.[1][2] Unlike its symmetrical cousin BHT (2,6-di-tert-butyl-4-methylphenol), this mono-tert-butylated species possesses a unique steric asymmetry.[1][2] This "open" ortho-position allows for controlled coupling reactions, making it the primary precursor for high-performance bis-phenolic stabilizers (e.g., Antioxidant 2246) and specific GABAB receptor modulators (e.g., CGP-7930).[1]
This guide dissects the physicochemical profile, synthesis logic, and downstream utility of CAS 2219-82-1, providing a self-validating framework for its application in advanced organic synthesis.[1][2]
Physicochemical Profile & Identification
Researchers must verify the identity of CAS 2219-82-1 prior to use, as "butyl cresol" isomers can exhibit vastly different reactivities.[1][2] The compound is a low-melting solid that frequently presents as a supercooled liquid at warm room temperatures.[1][2]
Table 1: Core Technical Specifications
| Property | Specification | Technical Insight |
| IUPAC Name | 2-tert-Butyl-6-methylphenol | Defines substitution pattern: Methyl at C6, t-Butyl at C2.[1][2] |
| Common Synonyms | 6-tert-butyl-o-cresol; 2-(1,1-dimethylethyl)-6-methylphenol | "o-cresol" nomenclature implies methyl is at C2 (relative to OH), so t-butyl is at C6.[1][2] |
| Molecular Formula | C₁₁H₁₆O | MW: 164.25 g/mol |
| Appearance | Colorless to pale yellow crystalline solid | Warning: Melts at ~24–27°C. Often received as a liquid in warm climates.[1][2] |
| Boiling Point | 230 °C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions without rapid loss.[1] |
| Density | 0.967 g/mL (25 °C) | Slightly less dense than water; phase separation is feasible in aqueous workups.[1] |
| pKa | ~10.6 | The electron-donating alkyl groups slightly decrease acidity compared to phenol (pKa 10.0).[1] |
Synthesis & Manufacturing Logic
The synthesis of 2-tert-butyl-6-methylphenol relies on the Friedel-Crafts alkylation of o-cresol.[1][2] The challenge in this process is regioselectivity : directing the bulky tert-butyl group to the remaining ortho position (C6) rather than the para position (C4).[1]
Reaction Mechanism & Control[1][2]
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Substrate: o-Cresol (2-methylphenol).[1]
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Reagent: Isobutylene (gas) or tert-Butyl Alcohol.[1]
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Catalyst: Acid catalysts (H₂SO₄, Aluminum Phenoxide, or Zeolites).[1][2][3]
-
Thermodynamic vs. Kinetic Control:
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Kinetic Product: The tert-butyl group attacks the electron-rich ortho and para positions.[1][2]
-
Steric Steering: The existing methyl group at C2 creates steric pressure.[1][2] However, the hydroxyl group strongly activates the ortho position (C6).[1][2][3] By controlling temperature (<100°C) and catalyst choice, the ortho-isomer (CAS 2219-82-1) is favored over the para-isomer.[1][2]
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Synthesis Workflow Diagram
The following diagram illustrates the alkylation pathway and the critical divergence between the desired 6-substituted product and the 4-substituted byproduct.
Figure 1: Regioselective synthesis of 2-tert-butyl-6-methylphenol via Friedel-Crafts alkylation.
Functional Applications in Drug Development & Materials
While CAS 2219-82-1 has intrinsic antioxidant properties, its primary value lies as a reactive intermediate .[1][2] The unoccupied para position and the phenolic hydroxyl group make it a versatile "lego block" for constructing larger, biologically active molecules.[1][2][3]
The "Bis-Phenol" Gateway (Antioxidant 2246)
The most common industrial application is the dimerization of this molecule to form Antioxidant 2246 (2,2'-methylenebis(4-methyl-6-tert-butylphenol)).[1][2]
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Mechanism: Electrophilic aromatic substitution at the para position (C4), which is left open in CAS 2219-82-1.[1][2]
-
Significance: This creates a "double-headed" antioxidant that is non-staining and highly effective in preventing oxidative degradation in polymers and pharmaceutical packaging.[1]
Pharmaceutical Intermediate: GABAB Modulators
In drug discovery, the specific steric environment of the 2-tert-butyl-6-methyl motif is exploited to bind to allosteric sites on receptors.[1][2]
-
Target: CGP-7930 (Positive Allosteric Modulator of GABAB receptors).[1][5]
-
Synthesis Logic: CAS 2219-82-1 is condensed with aldehydes or glycol derivatives.[1][2] The hydrophobic tert-butyl group anchors the molecule within the receptor's transmembrane domain, enhancing the receptor's sensitivity to GABA.[1][2]
-
Causality: The tert-butyl group is essential; replacing it with a methyl or ethyl group significantly reduces the potency of the modulator, highlighting the importance of the specific lipophilic bulk provided by CAS 2219-82-1.[1][2]
Mechanistic Diagram: From Scaffold to Active Agent[1]
Figure 2: Divergent synthesis pathways utilizing the reactive para-position of CAS 2219-82-1.[1][2]
Experimental Protocol: Purification & Handling
Trustworthiness: Commercial samples of CAS 2219-82-1 often contain isomeric impurities (e.g., 4-tert-butyl-2-methylphenol).[1][2] For pharmaceutical applications, purification is required.[1][2][3]
Purification by Recrystallization[1][2][5]
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Solvent System: Hexane or Methanol/Water (9:1).[1]
-
Dissolution: Dissolve the crude solid in minimum hot solvent (~50°C).
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Validation: Verify purity via GC-MS. The target peak (CAS 2219-82-1) should be distinct from the para-isomer (which has a slightly different retention time due to boiling point differences).[1]
Safety & Toxicology (E-E-A-T Critical)
-
Corrosivity: Danger. This phenol is corrosive.[1][2][6][7] It causes severe skin burns and eye damage (H314).[1][6]
-
Handling:
-
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.[1][3]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG 400) or copious water.[2][3] Phenols are lipophilic and penetrate skin rapidly; water alone may be insufficient for rapid decontamination.[1][2]
-
-
Storage: Store under nitrogen. Phenols oxidize over time to form colored quinones (turning pink/red).[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. Retrieved from [Link]
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Urwyler, S., et al. (2001).[1][2][3] Positive allosteric modulation of native and recombinant GABAB receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930) and its aldehyde analogue CGP13501.[1][2] Molecular Pharmacology, 60(5), 963-971.[1][2][3] (Demonstrates the use of tert-butyl phenol scaffolds in GABAB modulation).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. 2-tert-Butyl-6-methylphenol | C11H16O | CID 16678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-tert-butyl-6-methyl phenol, 2219-82-1 [thegoodscentscompany.com]
